REACTION_CXSMILES
|
[CH2:1]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]>>[CH2:1]([S:9]([O-:12])(=[O:10])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([S:9]([OH:12])(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]>>[CH2:1]([S:9]([O-:12])(=[O:10])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:13][C:14]([N:16]([OH:51])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH:22][C:23]([CH2:25][CH2:26][C:27]([N:29]([OH:50])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH:35][C:36]([CH2:38][CH2:39][C:40]([N:42]([OH:49])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][NH2:48])=[O:41])=[O:37])=[O:28])=[O:24])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |